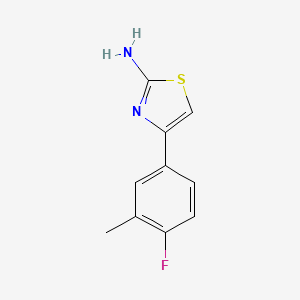

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine

Description

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazol-2-amine core substituted at the 4-position with a 4-fluoro-3-methylphenyl group. Thiazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. This compound’s fluorine and methyl substituents on the phenyl ring likely enhance its lipophilicity and electronic properties, influencing its reactivity and binding interactions in biological systems.

Propriétés

IUPAC Name |

4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPFIMKKTVFXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373367 | |

| Record name | 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-48-6 | |

| Record name | 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3830-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) : The compound is being explored as a potential API due to its biological properties. Preliminary studies indicate significant antimicrobial and antiviral activities, which are crucial for developing new treatments for infectious diseases.

Antimicrobial Activity : Compounds similar to 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that thiazole derivatives can inhibit biofilm formation, which is critical in treating chronic infections associated with biofilms .

Antiviral Properties : Studies have shown that thiazole derivatives exhibit antiviral activity against several viruses, including HIV-1. The compound's structural features may enhance its binding affinity to viral targets, making it a candidate for further investigation in antiviral drug development .

Research Reagent

In addition to its pharmaceutical potential, this compound serves as a valuable research reagent in organic synthesis and medicinal chemistry. Its unique properties allow researchers to explore structure-activity relationships (SAR) and develop new compounds with improved efficacy and safety profiles.

Case Studies

Several studies have highlighted the compound's applications:

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to non-fluorinated analogs .

- Antiviral Activity Against HIV : In vitro assays demonstrated that certain thiazole derivatives showed promising activity against HIV-1. The study emphasized the importance of the thiazole moiety in enhancing the antiviral effects of these compounds .

- Cytotoxicity Studies : Research has also focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of thiazol-2-amine derivatives allows for meaningful comparisons based on substituent effects, synthetic yields, and biological activities. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazol-2-amine Derivatives

Key Observations

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents (e.g., in and ) enhance antibacterial and anti-tubercular activities, likely by increasing electrophilicity and membrane penetration.

- Methoxy Groups: The methoxy-substituted analog in exhibits hypsochromic shifts in dye applications, suggesting electronic effects influence light absorption properties.

- Bulkier Substituents: Propargyl groups in improve COX-2 selectivity, highlighting steric effects in enzyme inhibition.

Synthetic Efficiency

- Yields for thiazol-2-amine derivatives range from 65% to 94%, with iodine-mediated cyclizations (e.g., ) often achieving higher yields (>90%) compared to bromine-based methods.

Structural Characterization

- All compounds were confirmed via ¹H/¹³C NMR and GC-MS, with melting points consistent with crystalline purity (e.g., 180°C for ).

Contradictions in Applications

- While most analogs are drug candidates (e.g., ), some derivatives like are optimized for industrial dye synthesis, illustrating divergent structure-activity relationships.

Research Findings and Mechanistic Insights

- Antibacterial Activity : The chloro-fluorophenyl derivative in disrupts bacterial cell wall synthesis, as evidenced by its low MIC values against Gram-positive pathogens.

- Anti-inflammatory Action : Propargyl-substituted thiazoles in inhibit COX-2 via π-π stacking interactions with the enzyme’s hydrophobic pocket.

- Dye Performance: Methoxy and bromo substituents in improve dye fixation on nylon fabrics by enhancing covalent bonding with amino groups in the substrate.

Activité Biologique

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the fluorine atom enhances its electronic characteristics, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

The compound features a thiazole ring and an aromatic phenyl group substituted with a fluorine atom and a methyl group. These modifications contribute to its reactivity and biological interactions:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to biological targets.

- Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against several bacterial strains. The mechanism primarily involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 μg/mL |

| Escherichia coli | ≤0.5 μg/mL |

| Pseudomonas aeruginosa | ≤1.0 μg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with findings from related thiazole derivatives .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. The following table summarizes the antifungal efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤0.25 μg/mL |

| Aspergillus niger | ≤0.5 μg/mL |

The antifungal mechanism may involve inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Inhibition of Kinases : Targets key protein kinases involved in cell proliferation (e.g., EGFR, HER2) leading to reduced tumor growth.

In vitro studies have reported significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 μM, indicating considerable potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.

- Receptor Binding : Enhanced binding affinity due to fluorine substitution increases selectivity towards cancer cell receptors.

Case Studies

A recent study investigated the efficacy of this compound in a mouse model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to controls, demonstrating its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine?

The synthesis typically involves condensation reactions between substituted phenylthioureas and α-haloketones. For example:

- Hantzsch thiazole synthesis : Reacting 4-fluoro-3-methylphenylthiourea with α-bromoacetophenone derivatives under reflux conditions in ethanol or DMF.

- Optimization : Adjusting reaction time (6–12 hours) and temperature (80–100°C) improves yield (60–85%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and aromaticity (e.g., fluorine coupling in F NMR).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 237.07).

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles, with SHELXL refinement .

Q. What are the known biological activities of thiazol-2-amine derivatives?

Thiazole derivatives exhibit:

- Kinase inhibition : Structural analogs inhibit cyclin-dependent kinases (CDKs) by targeting ATP-binding pockets.

- Antimicrobial activity : Fluorine substitution enhances lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of electronic properties?

DFT (e.g., B3LYP/6-31G*) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity (e.g., ΔE ≈ 4.2 eV for this compound).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the phenyl ring).

- Thermochemical accuracy : Inclusion of exact exchange terms reduces error in atomization energies (<3 kcal/mol) .

Q. How to resolve contradictions in crystallographic data during structure determination?

Q. What methodologies analyze non-covalent interactions in crystal packing?

Q. How does the substitution pattern on the phenyl ring affect reactivity?

- Electron-withdrawing groups (F) : Increase electrophilicity at the thiazole C2 position, facilitating nucleophilic attacks.

- Steric effects : 3-methyl substitution reduces rotational freedom, stabilizing planar conformations critical for protein binding .

Q. How to determine absolute configuration in chiral thiazole derivatives?

- Flack parameter : Use single-crystal X-ray data with Friedel pairs (e.g., Flack x = 0.06(8) confirms enantiopurity).

- Anomalous dispersion : Heavy atoms (e.g., S) enhance Bijvoet differences for reliable chiral assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.